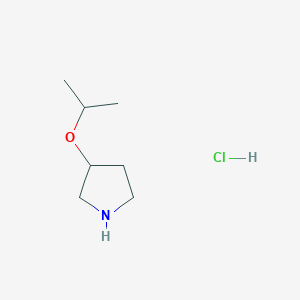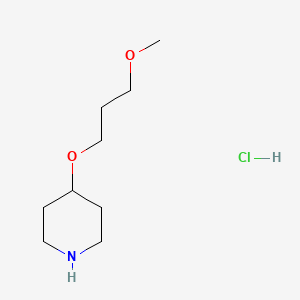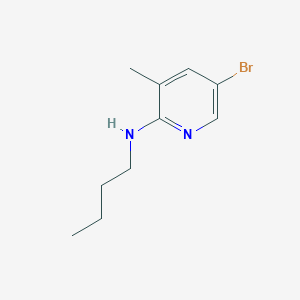
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine
Übersicht
Beschreibung
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine (BMPA) is an organic compound belonging to the class of amines. It is a derivative of pyridine, an aromatic heterocyclic compound, and butylamine, an organic compound containing an amino group. BMPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for binding studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Formation of N-heterocycles : N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines, structurally related to N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine, were investigated under flash vacuum thermolysis (FVT) conditions. The study revealed the formation of N-heterocycles like 3-methylimidazo[1,5-a]pyridine as major products, providing insights into mechanisms of such thermal reactions (Vu et al., 2013).
Novel Compound Formation in Maillard Reaction
- Identification of Colored Product : In a study investigating the Maillard reaction of D-glucose, butylamine, analogous to lysine side chains in proteins, was used. This resulted in the formation of a previously unknown colored compound, demonstrating the role of butylamine in complex chemical reactions (Lerche, Pischetsrieder, & Severin, 2002).
Use in Antitumor Agent Synthesis
- Synthesis of Nilotinib : A research on the synthesis of the antitumor agent Nilotinib involved steps related to pyridinyl compounds. This study provides a methodological perspective for synthesizing complex pharmaceutical compounds (Wang Cong-zhan, 2009).
Application in Electrochemistry
- Liquid | Liquid Ion Sensors : A study developed a permethylated ferrocene redox system with a butylamine substituent for application in liquid | liquid ion sensors. This work highlights the potential of such compounds in electrochemical applications (Kelly, Katif, James, & Marken, 2010).
Antitumor Activity Screening
- Cytotoxicity Against Tumor Cell Lines : In a study exploring the synthesis of pyridyl–pyrazole-3-one derivatives, compounds related to pyridinyl showed significant antitumor activity against various tumor cell lines, emphasizing the importance of such compounds in cancer research (Huang et al., 2017).
Synthesis of Ketolide Antibiotics
- Novel Antibiotics Synthesis : A study on the synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine, used in the synthesis of novel ketolide antibiotics, demonstrates the utility of pyridinyl-related compounds in developing new antibiotics (Cao et al., 2011).
Eigenschaften
IUPAC Name |
5-bromo-N-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-8(2)6-9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVIZNJTSEZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



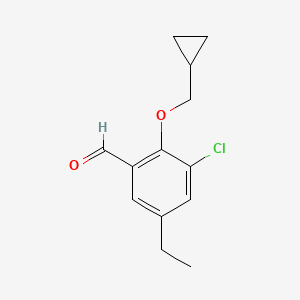
![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)
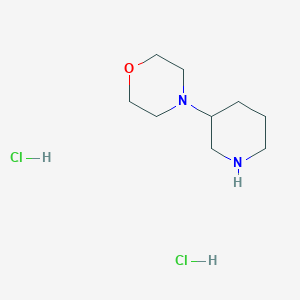
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
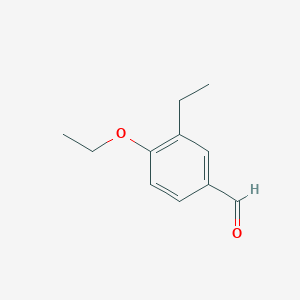
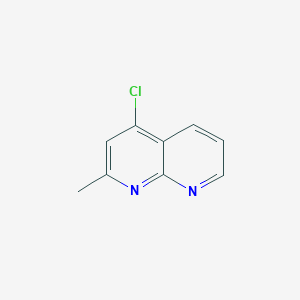
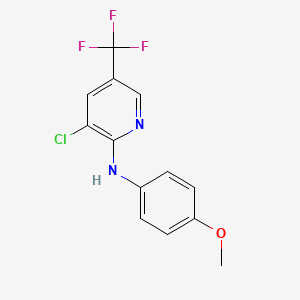
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
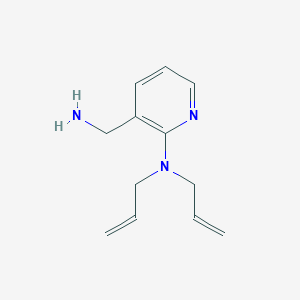
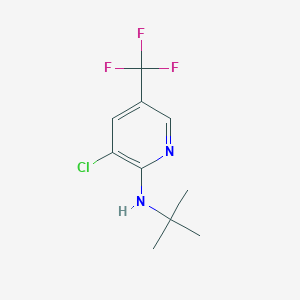
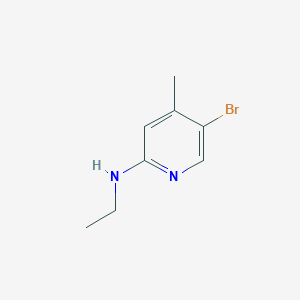
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
